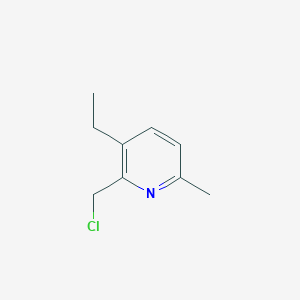
2-(Chloromethyl)-3-ethyl-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-ethyl-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the third position, and a methyl group at the sixth position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-ethyl-6-methylpyridine typically involves the chloromethylation of 3-ethyl-6-methylpyridine. One common method is the reaction of 3-ethyl-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the chloromethylation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-ethyl-6-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-ethyl-6-methylpyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-ethyl-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)-3-methylpyridine
- 2-(Chloromethyl)-4-ethylpyridine
- 2-(Chloromethyl)-5-methylpyridine
Uniqueness
2-(Chloromethyl)-3-ethyl-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyridine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-ethyl-6-methylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
XEAVQNXOFQRGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C=C1)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B13169236.png)
![2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13169237.png)
![N-[3-(dimethylamino)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13169244.png)
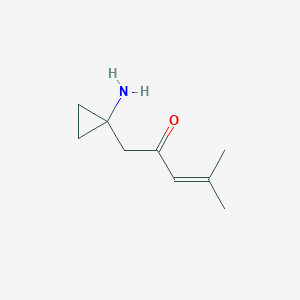
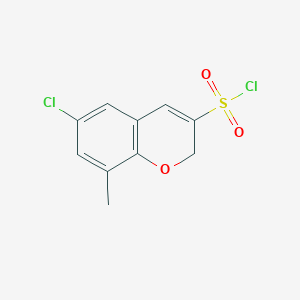
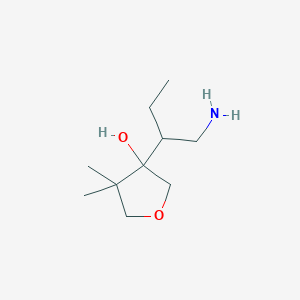
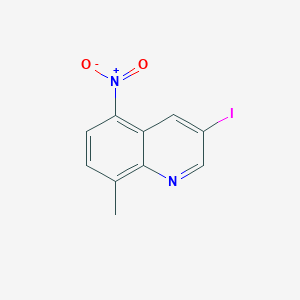

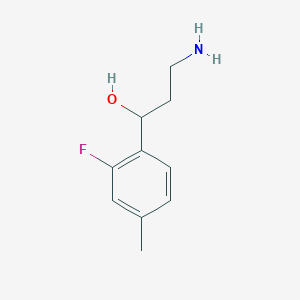
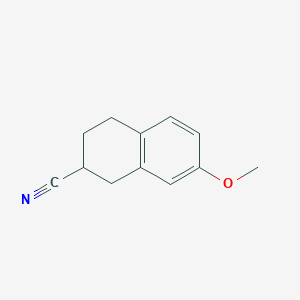
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
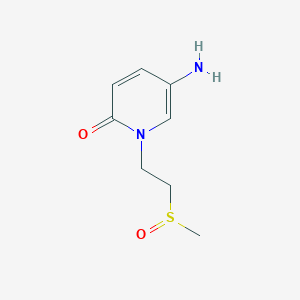
![6-[3-(Dimethylamino)azetidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13169324.png)

